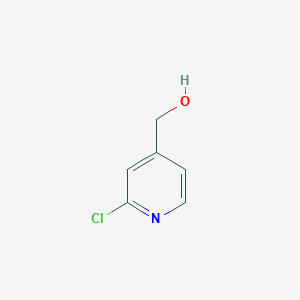

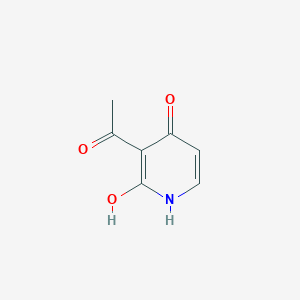

3-乙酰基-4-羟基吡啶-2(1H)-酮

描述

Synthesis Analysis

The synthesis of 3-Acetyl-4-hydroxypyridin-2(1H)-one and its derivatives has been explored through various methods. Nikam and Kappe (2017) describe a simple and efficient method for the synthesis of acetyl and iodo derivatives of 4-hydroxy-6-phenyl-6H-pyrano[3,2-c]pyridine-2,5-diones and 4-hydroxy-1-phenylpyridin-2(1H)-ones, achieving excellent yields (Nikam & Kappe, 2017). Another approach by Shi et al. (2008) involves a green synthesis of 3,3′-benzylidenebis derivatives through a multi-component reaction in ionic liquid, highlighting an environmentally friendly method (Shi, Ji, Ni, & Yang, 2008).

Molecular Structure Analysis

The molecular structure of 3-Acetyl-4-hydroxypyridin-2(1H)-one and related compounds has been studied using various spectroscopic techniques. Griffith and Mostafa (1992) synthesized complexes with 3-hydroxypyridin-2-one, characterizing them through Raman, IR, NMR, and mass spectra, offering insights into the structural aspects of these compounds (Griffith & Mostafa, 1992).

Chemical Reactions and Properties

3-Acetyl-4-hydroxypyridin-2(1H)-one participates in various chemical reactions, leading to the formation of novel compounds. The work by Nikam and Kappe (2015) demonstrates the cyclization and ring-opening reactions of aryl ketone anilides to afford 3-Acetyl-4-hydroxy-1-phenylpyridin-2(1H)-ones, further illustrating the compound's reactivity and versatility (Nikam & Kappe, 2015).

Physical Properties Analysis

The physical properties of 3-Acetyl-4-hydroxypyridin-2(1H)-one derivatives, including melting points, solubility, and crystalline forms, are essential for their application in various fields. Gümüş et al. (2022) synthesized and analyzed the crystal structure of related compounds, providing insights into the hydrogen bonding and molecular interactions within the crystal lattice (Gümüş, Kansız, Tulemisova, Dege, & Saif, 2022).

Chemical Properties Analysis

The chemical properties of 3-Acetyl-4-hydroxypyridin-2(1H)-one, such as its reactivity with various reagents, stability under different conditions, and potential to form complexes with metals, have been extensively studied. For instance, the synthesis and physicochemical characterization by Liu et al. (1999) of novel iron chelators derived from 3-hydroxypyridin-4-ones provide valuable information on the compound's ability to bind iron ions, highlighting its chemical properties and potential applications (Liu, Khodr, Liu, Lu, & Hider, 1999).

科学研究应用

有机和药物化学中的合成和化学转化:这些化合物在有机合成和药物化学中具有重要意义,因为它们具有形成有用化合物和多样反应的潜力 (Abdou 等,2019).

潜在的抗寄生虫剂:3-羟基吡啶的乙酰化衍生物已显示出对利什曼原虫有希望的生长抑制活性,表明它们具有作为抗寄生虫剂的潜力 (García Liñares 等,2012).

抗疟活性及铁超载治疗:将碱性氮中心引入这些化合物可增强其抗疟活性。它们还显示出治疗地中海贫血相关的铁超载的潜力 (Dehkordi 等,2008).

地中海贫血中的铁螯合:烷基取代衍生物充当口服铁螯合剂,可能促进地中海贫血等情况下的铁排泄 (Liu 等,1999).

DNA 保护:这些化合物可以抑制 DNA 与某些化学物质的反应,证明它们的抗氧化特性 (Troitskaya 等,1976).

酪氨酸酶抑制最小化:化合物上特定位置的改变可以最小化其对酪氨酸酶(一种参与黑色素产生的酶)的抑制作用,而对其铁亲和力没有显着影响 (Hider & Lerch,1989).

与金属离子的络合物形成:这些衍生物可以与 Fe(III) 和 Pb(II) 等金属离子形成稳定的络合物,某些取代增强了对 Pb(II) 相对于其他金属离子的选择性 (Katoh 等,2006).

药物发现中的配体促进:它们充当多功能配体,促进药物发现中的化学反应 (Wang 等,2016).

生物化学中的抑制活性:它们的分子尺寸和亲脂性在抑制哺乳动物酪氨酸羟化酶和 5-脂氧合酶等酶方面发挥着至关重要的作用,对治疗各种疾病具有影响 (Liu 等,2001;Liu 等,2002).

细菌生长抑制:它们有效抑制革兰氏阳性菌和革兰氏阴性菌的生长,可能有利于治疗伤口等外部感染 (Qiu 等,2011).

属性

IUPAC Name |

3-acetyl-4-hydroxy-1H-pyridin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NO3/c1-4(9)6-5(10)2-3-8-7(6)11/h2-3H,1H3,(H2,8,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KMLHSJZJTYJEEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=C(C=CNC1=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00715607 | |

| Record name | 3-Acetyl-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Acetyl-4-hydroxypyridin-2(1H)-one | |

CAS RN |

106727-54-2 | |

| Record name | 3-Acetyl-4-hydroxypyridin-2(1H)-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00715607 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

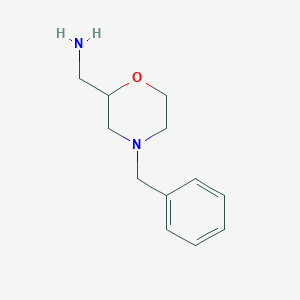

![2-[(1S,2R)-2-(dipropylamino)cyclopropyl]phenol](/img/structure/B27175.png)